![molecular formula C13H10N2O2 B1470099 1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1541718-63-1](/img/structure/B1470099.png)
1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Pyrrole derivatives are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results : The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. It is used in the synthesis of various drugs .
- Method : Different pharmacophores are combined in a pyrrole ring system to form more active compounds .
- Results : The drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Indole Derivatives Synthesis
- Field : Organic Chemistry
- Application : Pyrrole is used in the synthesis of indole derivatives, which are prevalent moieties present in a wide range of biologically active compounds .
- Method : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results : Indole derivatives have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Eigenschaften
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-2-1-3-11(6-10)8-15-5-4-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRBJACTOHCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)
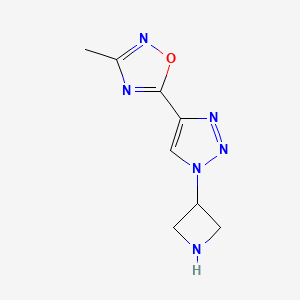
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
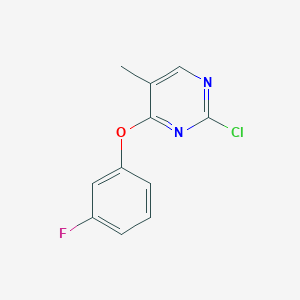
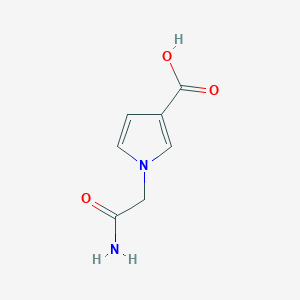
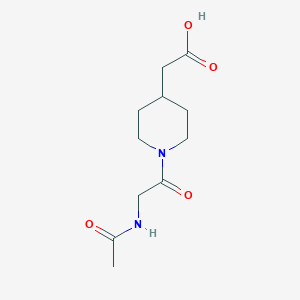
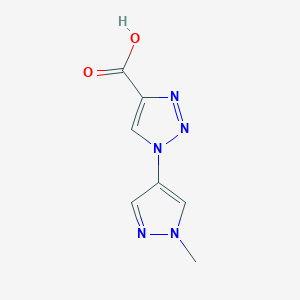
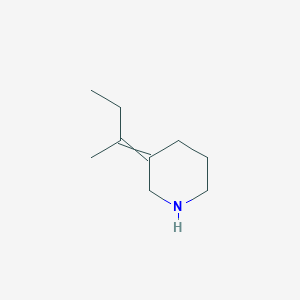

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
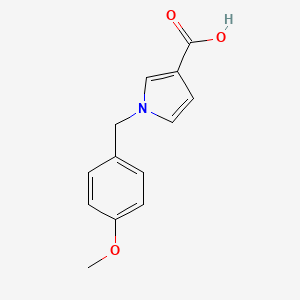
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)